An In-depth Technical Guide to 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, drawing from established principles of organic synthesis and drug design. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic scaffolds.
Introduction and Chemical Identity
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is a substituted pyridine derivative characterized by a nitro group at the 4-position and a 2-methylpropanenitrile (or tert-butylnitrile) group at the 2-position. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate for further functionalization.[2]
A thorough search of chemical databases indicates that a specific CAS number for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile has not been assigned, suggesting it may be a novel or less-documented compound. The information presented herein is therefore based on the synthesis and properties of structurally related molecules and established chemical principles.
Below is a table summarizing the predicted chemical identifiers for the target compound.
| Identifier | Value |
| IUPAC Name | 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| Canonical SMILES | CC(C)(C#N)c1nccc(c1)[O-] |
| InChI | InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 |
| InChIKey | Predicted: YWFPWNSBJWJBFB-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile can be logically approached through a multi-step sequence, leveraging the principles of nucleophilic aromatic substitution (SNAг) on an activated pyridine ring. The general strategy involves the preparation of a suitable 2-substituted-4-nitropyridine precursor, followed by the introduction of the 2-methylpropanenitrile moiety.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed two-step synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile.
Step 1: Synthesis of 2-Chloro-4-nitropyridine
The precursor, 2-chloro-4-nitropyridine, can be synthesized from commercially available pyridine N-oxide.
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Nitration of Pyridine N-oxide: The first step involves the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[3] The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.
-
Chlorination of 4-Nitropyridine N-oxide: The resulting 4-nitropyridine N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-chloro-4-nitropyridine. This reaction proceeds via a rearrangement and substitution mechanism.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The key step in this synthesis is the nucleophilic aromatic substitution of the chloride in 2-chloro-4-nitropyridine with the carbanion of isobutyronitrile.
-
Formation of the Isobutyronitrile Carbanion: Isobutyronitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
SNAr Reaction: The generated carbanion then acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-4-nitropyridine. The presence of the strongly electron-withdrawing nitro group at the para-position (C4) stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[2][4]
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-4-nitropyridine
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Nitration: To a stirred mixture of concentrated sulfuric acid, add pyridine N-oxide portion-wise while maintaining the temperature below 10 °C. Then, add fuming nitric acid dropwise, keeping the temperature below 10 °C. The reaction mixture is then heated and stirred. After completion, the mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate 4-nitropyridine N-oxide.
-
Chlorination: 4-Nitropyridine N-oxide is refluxed with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized to precipitate the crude 2-chloro-4-nitropyridine, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile
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Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of isobutyronitrile in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.
-
Nucleophilic Substitution: A solution of 2-chloro-4-nitropyridine in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.
Physicochemical Properties and Reactivity
The chemical properties of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile are dictated by its constituent functional groups.
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Nitropyridine Moiety: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group.[2] The nitro group itself can be reduced to an amino group, providing a handle for further derivatization.
-
gem-Dimethyl Group: The presence of the gem-dimethyl group can have several beneficial effects on the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, improve solubility, and influence the molecule's conformation, which can enhance binding to a biological target.[5][6]
-
Nitrile Group: The nitrile group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.
Potential Applications in Drug Discovery
The structural motifs present in 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile suggest its potential as a scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Nitropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] Some 3-nitropyridine analogs have been identified as microtubule-targeting agents.[9] The target molecule could be explored for similar activities.
-
Antimicrobial Properties: The pyridine nucleus is a common feature in antimicrobial drugs, and the presence of a nitro group can enhance this activity.[7][8]
-
Kinase Inhibition: The pyridine scaffold is prevalent in many kinase inhibitors. The functional groups on the target molecule offer opportunities for modification to optimize binding to the active site of various kinases.
The proposed synthetic route allows for the generation of a library of analogs by varying the starting pyridine derivative and the nucleophile, which is a common strategy in lead optimization.
Conclusion
While 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is not a commercially available compound with a registered CAS number, this guide provides a scientifically sound and detailed pathway for its synthesis and purification. The unique combination of a 4-nitropyridine ring and a gem-dimethylnitrile substituent makes it an attractive scaffold for medicinal chemistry research. The outlined synthetic strategy is robust and amenable to the generation of a diverse library of related compounds for biological screening. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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